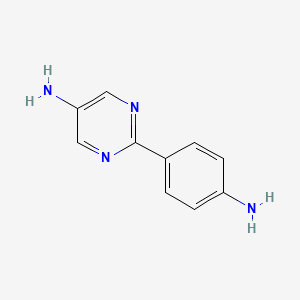

2-(4-Aminophenyl)pyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(4-aminophenyl)pyrimidin-5-amine |

InChI |

InChI=1S/C10H10N4/c11-8-3-1-7(2-4-8)10-13-5-9(12)6-14-10/h1-6H,11-12H2 |

InChI Key |

UUAXNIZLIORMNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 2-(4-aminophenyl)pyrimidin-5-amine, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of a key nitro-intermediate, followed by its reduction to the target primary amine. The methodologies described are based on established chemical principles and analogous reactions reported in the scientific literature.

Synthetic Strategy

The synthesis of this compound is proposed to proceed via a two-step pathway involving the initial synthesis of 2-(4-nitrophenyl)pyrimidin-5-amine, followed by the selective reduction of the aromatic nitro group. This approach is a common and effective strategy for introducing an amino group on an aromatic ring when direct amination is challenging.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis of the intermediate and the final product.

This step involves the construction of the pyrimidine ring. A plausible method is the condensation of 4-nitrobenzamidine with a suitable three-carbon synthon that can introduce the 5-amino group. One such synthon is 2-formyl-3-aminopropenenitrile or a related equivalent.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 4-nitrobenzamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a base like sodium ethoxide or sodium methoxide (1.1 equivalents) to generate the free amidine in situ.

-

To this mixture, add 2-formyl-3-aminopropenenitrile (1 equivalent).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data (Representative for analogous reactions):

| Parameter | Value |

| Yield | 60-75% |

| Purity (by HPLC) | >95% |

| Physical State | Yellow Solid |

The reduction of the aromatic nitro group can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method. An alternative, particularly useful if certain functional groups are sensitive to hydrogenation, is the use of a metal in an acidic medium, such as iron in acetic acid[1].

Reaction Scheme:

Method A: Catalytic Hydrogenation

Experimental Protocol:

-

Dissolve 2-(4-nitrophenyl)pyrimidin-5-amine (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Method B: Reduction with Iron in Acetic Acid

Experimental Protocol:

-

Suspend 2-(4-nitrophenyl)pyrimidin-5-amine (1 equivalent) in glacial acetic acid.

-

Heat the suspension to 60-70 °C with stirring.

-

Add iron powder (3-5 equivalents) portion-wise to the heated suspension. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours, or until TLC analysis shows the reaction is complete.

-

Cool the reaction mixture to room temperature and filter off the excess iron and iron salts.

-

Pour the filtrate into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Quantitative Data (Representative for analogous reactions):

| Parameter | Method A (Catalytic Hydrogenation) | Method B (Fe/AcOH) |

| Yield | 85-95% | 80-90% |

| Purity (by HPLC) | >98% | >95% |

| Physical State | Off-white to pale yellow solid | Light brown solid |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and a general representation of a signaling pathway where such a molecule might be investigated.

Caption: General experimental workflow for the synthesis.

Caption: Hypothetical signaling pathway interaction.

Disclaimer: The synthetic protocols described herein are proposed based on established chemical literature for analogous compounds. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

2-(4-Aminophenyl)pyrimidin-5-amine chemical properties and structure

An In-depth Technical Guide to 5-(4-Aminophenyl)pyrimidin-2-amine

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "2-(4-Aminophenyl)pyrimidin-5-amine" did not yield a verifiable entry in common chemical databases. This guide focuses on the closely related, well-documented isomer, 5-(4-Aminophenyl)pyrimidin-2-amine (CAS: 31402-46-7) . Data and protocols for this isomer are presented.

Core Chemical Properties and Structure

5-(4-Aminophenyl)pyrimidin-2-amine is a heterocyclic aromatic amine containing a pyrimidine ring substituted with an aminophenyl group. Its structure is foundational for various derivatives investigated in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical Structure

-

IUPAC Name: 5-(4-aminophenyl)pyrimidin-2-amine[1]

-

CAS Number: 31402-46-7

-

SMILES: Nc1ncc(cc1)c2ccc(N)cc2

-

InChI Key: InChI=1S/C10H10N4/c11-8-3-1-7(2-4-8)9-5-13-10(12)14-6-9

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-(4-aminophenyl)pyrimidin-2-amine and its analogs. Due to the limited availability of experimental data for the target compound, some values are based on the closely related structure, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, and are indicated as such.

| Property | Value | Source |

| Molecular Weight | 186.22 g/mol | [1] |

| Melting Point | 143-147 °C | Estimated from analog[1] |

| Boiling Point | >350 °C | Estimated from analog[1] |

| Solubility | Soluble in Ethanol, DMSO | Estimated from analog[1][2] |

| pKa | 4.77 ± 0.10 | Predicted for analog[2] |

Synthesis and Experimental Protocols

The synthesis of 5-(4-aminophenyl)pyrimidin-2-amine and its derivatives often involves cross-coupling reactions to form the C-C bond between the pyrimidine and phenyl rings. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Generalized Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the synthesis of 5-aryl-pyrimidin-2-amines from a halogenated pyrimidine and a boronic acid.

Materials:

-

5-Bromo-pyrimidin-2-amine

-

4-(Aminophenyl)boronic acid or its protected equivalent (e.g., 4-(Boc-amino)phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DMF, Toluene, with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask or Schlenk tube, combine 5-bromo-pyrimidin-2-amine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask. A common mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection (if necessary): If a protected aminophenylboronic acid was used, the final step involves the removal of the protecting group (e.g., acid-catalyzed removal of a Boc group) to yield the final product.

Biological Activity and Signaling Pathways

Aminophenylpyrimidine derivatives are a significant class of compounds in drug discovery, frequently identified as potent inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer and other diseases.

While the specific biological targets of 5-(4-aminophenyl)pyrimidin-2-amine are not extensively documented, compounds with this core structure are known to target kinases such as Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor 4 (FGFR4), and Cyclin-Dependent Kinases (CDKs). These kinases are often overexpressed or hyperactivated in various cancers.

Generalized Kinase Inhibition Signaling Pathway

The diagram below illustrates a generalized signaling pathway where an aminophenylpyrimidine derivative acts as a kinase inhibitor. By binding to the ATP-binding pocket of the kinase, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of the signal.

The inhibition of these pathways can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth, making this class of compounds highly valuable for anticancer drug development. Further research is needed to elucidate the specific targets and biological effects of 5-(4-aminophenyl)pyrimidin-2-amine.

References

The Biological Frontier: An In-depth Technical Guide to the Activity of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents. Its versatile structure allows for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document details the quantitative biological data, in-depth experimental protocols for key assays, and visual representations of the signaling pathways modulated by these promising compounds.

Quantitative Biological Activity of Novel Pyrimidine Derivatives

The therapeutic potential of newly synthesized compounds is quantified through rigorous biological testing. The following tables summarize the in vitro activity of various novel pyrimidine derivatives against different cancer cell lines, bacterial strains, and viruses. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Anticancer Activity

The cytotoxic effects of novel pyrimidine derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [1] |

| Thiazolo[4,5-d]pyrimidines | 3b | Melanoma, Breast, Prostate | Excellent growth inhibition | [2] |

| Thienopyrimidines | 9a | HepG-2 (Liver) | 12.32 ± 0.96 | [3] |

| Thienopyrimidines | 9a | A549 (Lung) | 11.30 ± 1.19 | [3] |

| Thienopyrimidines | 9a | PC-3 (Prostate) | 14.69 ± 1.32 | [3] |

| Thienopyrimidines | 9a | MCF-7 (Breast) | 9.80 ± 0.93 | [3] |

| Ursolic acid-pyrimidine hybrids | 7b | MCF-7 (Breast) | 0.48 ± 0.11 | [4] |

| Ursolic acid-pyrimidine hybrids | 7b | HeLa (Cervical) | 0.74 ± 0.13 | [4] |

| Menthone-pyrimidine-urea hybrids | 4g | MGC-803 (Gastric) | 3.21 ± 0.67 | [5] |

| Menthone-pyrimidine-urea hybrids | 4i | HeLa (Cervical) | 6.04 ± 0.62 | [5] |

| 4-aminopyrimidine-5-carbonitriles | Compound 7 | Glioblastoma | 1.56 | [6] |

| Furo[2,3-d]pyrimidines | Compound 19 | A431 (Skin) | 0.001 | [6] |

| Thieno[3,2-d]pyrimidines | Compound 20b | (EGFR kinase inhibition) | 0.0025 | [6] |

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is determined by their ability to inhibit the growth of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Chromeno[2,3-d]pyrimidines | Compound 17 | B. subtilis, E. coli | 12.5 | [7] |

| Dihydropyrimidines | Compound 23 | Gram-positive & Gram-negative bacteria | 14.72 | [7] |

| Pyrazolo[1,5-a]pyrimidines | Compound 30 | S. aureus | 3.125 | [7] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Bromo derivative | S. aureus | 8 | [8] |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Iodo derivative | S. aureus | 8 | [8] |

| 1,2,4-Triazolo[1,5-a]pyrimidines | 9d, 9n, 9o, 9p | Various Bacteria | 16-102 (µM) | [9] |

| Pyrimidin-2-ol/thiol/amines | Compound 12 | S. aureus | 0.87 (µM/ml) | [10] |

| Pyrimidin-2-ol/thiol/amines | Compound 5 | B. subtilis | 0.96 (µM/ml) | [10] |

| Pyrimidin-2-ol/thiol/amines | Compound 10 | P. aeruginosa | 0.77 (µM/ml) | [10] |

Antiviral Activity

The antiviral potential of pyrimidine derivatives is assessed by their ability to inhibit viral replication in host cells. The 50% effective concentration (EC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Cyclobutyl & cyclopentyl derivatives | Influenza A and B | 0.01 - 0.1 | [11] |

| Pyrido[2,3-d]pyrimidines | 7c, 7d, 7e | SARS-CoV-2 | Lower than Lopinavir | [12] |

| Pyrimido[4,5-d]pyrimidines | 7a, 7b, 7f | Human coronavirus 229E | Remarkable efficacy | [13] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and validation of biological activity data. This section provides comprehensive protocols for the key in vitro assays mentioned in this guide.

Anticancer Activity: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom microplates

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test pyrimidine derivatives, dissolved in a suitable solvent (e.g., DMSO)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrimidine derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microplate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Materials:

-

96-well sterile microplates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pyrimidine derivatives, dissolved in a suitable solvent

-

Standard antimicrobial agents (positive controls)

-

Sterile saline or PBS

-

Spectrophotometer or McFarland turbidity standards

-

Microplate reader (optional, for quantitative reading)

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium. Typically, 50-100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

-

Include a positive control (broth with a standard antimicrobial), a negative/growth control (broth with inoculum, no compound), and a sterility control (broth only).

-

-

Inoculation:

-

Add the prepared inoculum to each well (except the sterility control) to reach the final desired concentration. The final volume in each well is typically 100-200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the absorbance with a microplate reader.

-

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the gold standard for measuring the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with the virus in the presence of different concentrations of the test compound. An overlay medium is then applied to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound compared to the control is a measure of its antiviral activity.

Materials:

-

6-well or 12-well cell culture plates

-

Susceptible host cell line

-

Complete cell culture medium

-

Virus stock of known titer

-

Test pyrimidine derivatives

-

Overlay medium (e.g., medium containing 0.5-1% agarose or methylcellulose)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Fixing solution (e.g., 10% formaldehyde in PBS)

Procedure:

-

Cell Seeding:

-

Seed the host cells in multi-well plates to form a confluent monolayer within 24-48 hours.

-

-

Virus Adsorption:

-

Prepare serial dilutions of the virus stock.

-

Remove the culture medium from the cells and wash with PBS.

-

Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral attachment and entry.

-

-

Compound Treatment and Overlay:

-

During or after the virus adsorption period, remove the virus inoculum.

-

Add the overlay medium containing various concentrations of the test pyrimidine derivative. Also, include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation:

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization:

-

After incubation, fix the cells with the fixing solution for at least 30 minutes.

-

Remove the overlay and the fixing solution, and stain the cell monolayer with the crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel pyrimidine derivatives is crucial for their development as targeted therapies. Many of these compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical workflow for screening biological activity.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[14][15] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several pyrimidine derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[14][15]

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by pyrimidine derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, thereby regulating gene expression and cell division.[16][17] Dysregulation of this pathway is also frequently observed in cancer.

Caption: The MAPK/ERK pathway with potential inhibition of MEK by pyrimidine derivatives.

General Workflow for Biological Activity Screening

The process of discovering and evaluating the biological activity of novel compounds follows a structured workflow, from synthesis to detailed mechanistic studies.

Caption: A generalized workflow for the screening of biologically active compounds.

Conclusion

The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The data and protocols presented in this guide underscore the significant progress made in identifying novel pyrimidine-based compounds with anticancer, antimicrobial, and antiviral properties. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, is paving the way for the rational design of next-generation therapeutics. Continued exploration of the vast chemical space around the pyrimidine nucleus, coupled with robust biological evaluation, holds immense promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Architectural Elegance of Pyrimidine Scaffolds in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in the edifice of medicinal chemistry. Its prevalence in natural biomolecules, such as the nucleobases uracil, thymine, and cytosine, has made it a privileged structure for the design of therapeutic agents that can exquisitely modulate biological processes.[1][2] This technical guide provides a comprehensive overview of the discovery and development of pyrimidine-based compounds, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the visualization of their intricate signaling pathways.

A Legacy of Therapeutic Innovation: From Anticancer to Antimicrobial Agents

The journey of pyrimidine-based drugs is a testament to the power of rational drug design. By mimicking endogenous pyrimidines, these compounds can act as antimetabolites, competitively inhibiting enzymes crucial for nucleic acid synthesis and other vital cellular functions.[3] This mechanism has been successfully exploited in the development of a wide array of drugs targeting cancer, viral infections, and bacterial diseases.[4][5][6][7]

Anticancer Pyrimidine-Based Drugs

The development of 5-fluorouracil (5-FU) in the 1950s marked a pivotal moment in cancer chemotherapy. 5-FU and its orally bioavailable prodrug, capecitabine, function by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly proliferating cancer cells.[8] More recently, a new generation of pyrimidine-based compounds has emerged as potent and selective inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in various cancers.[9]

Antiviral Pyrimidine-Based Drugs

In the realm of antiviral therapy, pyrimidine nucleoside analogs have been instrumental, particularly in the fight against the Human Immunodeficiency Virus (HIV). Zidovudine (AZT) and lamivudine are nucleoside reverse transcriptase inhibitors (NRTIs) that, once phosphorylated within the cell, are incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[6][7][10][11][12]

Antimicrobial Pyrimidine-Based Drugs

The antimicrobial potential of pyrimidines is exemplified by the synergistic combination of trimethoprim and sulfamethoxazole. These drugs target two sequential enzymes in the bacterial folic acid biosynthesis pathway, dihydrofolate reductase and dihydropteroate synthase, respectively, leading to a potent bacteriostatic effect.[4][13][14][15][16][17][18][19][20]

Quantitative Insights: A Comparative Analysis of Pyrimidine-Based Drugs

To facilitate a comparative understanding of the potency and pharmacokinetic profiles of key pyrimidine-based drugs, the following tables summarize their salient quantitative data.

Table 1: In Vitro Potency of Selected Pyrimidine-Based Anticancer Agents

| Compound | Target | Cell Line | IC50 (nM) |

| Gefitinib | EGFR | A549 (NSCLC) | 0.56 µM[3] |

| Erlotinib | EGFR | H1975 (NSCLC) | 1.12 µM[15] |

| Compound 4c | EGFR | A549 (NSCLC) | 0.56 µM[3] |

| Compound 10b | EGFR | HepG2 | 8.29 nM[15] |

| Compound 4b | EGFR | HCT-116 | 77.03 nM[16] |

| Compound 4c (2) | EGFR | HCT-116 | 94.9 nM[16] |

Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based Antiviral and Antimicrobial Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Elimination |

| Zidovudine | ~64 | <38 | 1.1 | Primarily renal excretion of the glucuronide metabolite[6] |

| Lamivudine | ~82 (adults) | <36 | 5-7 | ~70% excreted unchanged in urine[1][5][12] |

| Sulfadiazine | Well absorbed | 38-48 | 10 | Primarily renal excretion (43-60% unchanged)[21][22][23][24] |

| Trimethoprim | ~100 | 44 | 8-10 | Primarily renal excretion (50-60% unchanged)[4][14] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Trimethoprim against Escherichia coli

| Strain | MIC (µg/mL) |

| E. coli K12 MG1655 | 0.5[25] |

| Susceptible Population | ≤ 4[26] |

| Resistant Population | ≥ 16[26] |

Key Experimental Methodologies

The discovery and development of pyrimidine-based compounds rely on a suite of robust experimental protocols. This section details the methodologies for the synthesis of a representative compound and key biological assays.

Synthesis of 5-Fluorouracil

A common method for the preparation of 5-fluorouracil involves the following steps:

-

After nitrogen displacement, sodium methoxide is added to toluene.

-

A portion of ethyl formate is added dropwise, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate. The mixture is stirred to allow for the reaction to proceed.

-

Methanol and additional sodium methoxide are added, and the mixture is cooled.

-

Urea is added, and the reaction continues.

-

The solvent is removed, and water is added. The mixture is cooled, stirred, and the pH is adjusted to 3-4 with concentrated hydrochloric acid.

-

The resulting precipitate is filtered and washed with water to yield 5-fluorouracil.[1]

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of the pyrimidine-based compound is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a specific turbidity, typically 0.5 McFarland standard.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth and inoculum (growth control) and broth alone (sterility control) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[27][28][29][30][31]

EGFR Kinase Assay

The inhibitory activity of pyrimidine-based compounds against EGFR can be assessed using a variety of kinase assay formats. A common method involves the following steps:

-

Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture includes the EGFR enzyme, a substrate peptide, ATP, and the test compound at various concentrations.

-

Incubation: The reaction is incubated at room temperature to allow for the kinase to phosphorylate the substrate.

-

Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be achieved using various detection methods, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrimidine-based compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

Understanding the intricate signaling pathways and experimental workflows is paramount for the rational design and development of pyrimidine-based drugs. The following diagrams, generated using the DOT language, provide a visual representation of these complex processes.

Caption: Mechanism of action of Zidovudine (AZT) in inhibiting HIV replication.

References

- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. MICs of ciprofloxacin and trimethoprim for Escherichia coli: influence of pH, inoculum size and various body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 8. sulfadiazine [glowm.com]

- 9. droracle.ai [droracle.ai]

- 10. Zidovudine - Wikipedia [en.wikipedia.org]

- 11. ClinPGx [clinpgx.org]

- 12. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. medschool.co [medschool.co]

- 14. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 16. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]

- 17. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 18. microbenotes.com [microbenotes.com]

- 19. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. karger.com [karger.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Sulfadiazine - Wikipedia [en.wikipedia.org]

- 25. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 28. Broth microdilution susceptibility testing. [bio-protocol.org]

- 29. Broth Microdilution | MI [microbiology.mlsascp.com]

- 30. Broth microdilution - Wikipedia [en.wikipedia.org]

- 31. rr-asia.woah.org [rr-asia.woah.org]

The Rise of Aminophenylpyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of aminophenylpyrimidine compounds for researchers, scientists, and drug development professionals.

The aminophenylpyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful and promising therapeutic agents.[1][2][3] Its inherent ability to mimic the purine structure of ATP allows it to effectively compete for the ATP-binding sites of various protein kinases, making it a cornerstone in the development of kinase inhibitors.[1] This technical guide provides a comprehensive review of the current literature on aminophenylpyrimidine compounds, detailing their synthesis, diverse biological activities, and mechanisms of action, with a particular focus on their role in oncology.

Synthetic Strategies: Building the Core

The synthesis of aminophenylpyrimidine derivatives is versatile, with several established methods allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity. A common and effective strategy involves the nucleophilic substitution of a leaving group, typically a halogen, on the pyrimidine ring with an appropriate aniline derivative.

For instance, a prevalent method involves the reaction of 4-amino-2,6-dichloropyrimidine with a substituted aniline in a suitable solvent like 2-methoxyethanol at reflux.[4] This initial substitution can be followed by a second substitution at the remaining chloro- position, often facilitated by microwave irradiation in the presence of a base such as N,N-diisopropylethylamine (DIPEA), to introduce further diversity.[4] Another approach utilizes a palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.[5] The classical Pinner synthesis, involving the condensation of 1,3-dicarbonyl compounds with amidines, also provides a route to the pyrimidine core.[6]

More recent advancements have focused on developing more efficient and environmentally friendly multicomponent reactions.[7] These one-pot syntheses, often catalyzed by metals like zinc chloride or iridium, allow for the construction of highly substituted pyrimidines from simple starting materials in a single step, highlighting the ongoing innovation in the synthetic chemistry of this important scaffold.[7]

A Spectrum of Biological Activity: Beyond Kinase Inhibition

While most renowned for their kinase inhibitory activity, aminophenylpyrimidine derivatives have demonstrated a broad range of biological effects, making them attractive candidates for various therapeutic areas.[2][8]

Dominance in Oncology: Targeting Protein Kinases

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[1][9] Aminophenylpyrimidine-based compounds have been successfully developed as inhibitors of a multitude of kinases implicated in cancer progression.[1]

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Several aminophenylpyrimidine derivatives have shown potent activity against both wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer.[9][10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): By targeting these kinases, aminophenylpyrimidine compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis.[1][9]

-

c-KIT: Mutations in c-KIT are common in gastrointestinal stromal tumors, and aminophenylpyrimidine-based inhibitors have shown efficacy in this setting.[1]

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazolopyrimidine-based compound, is a clinically approved BTK inhibitor for the treatment of B-cell malignancies.[11]

-

Polo-Like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Dual inhibitors targeting both PLK1 and the epigenetic reader BRD4 have been developed from aminopyrimidine scaffolds, demonstrating synergistic anticancer effects.[12]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Selective inhibitors of FGFR4, a driver in hepatocellular carcinoma, have been designed based on the N-phenylpyrimidine-2-amine scaffold.[13]

The mechanism of action for these kinase inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation and survival.[3][12]

Emerging Therapeutic Areas

Beyond oncology, the therapeutic potential of aminophenylpyrimidine compounds is being explored in other areas:

-

Anti-inflammatory Activity: Some derivatives have shown promising anti-inflammatory effects, suggesting their potential use in treating inflammatory disorders.[14]

-

Antimicrobial and Antiviral Activity: The pyrimidine scaffold is a component of several antimicrobial and antiviral drugs, and research is ongoing to develop new aminophenylpyrimidine-based agents to combat infectious diseases.[5][15]

-

Neurodegenerative Diseases: The diverse biological activities of these compounds have led to investigations into their potential for treating neurodegenerative disorders.[5]

-

Diabetes: Imidazolo[1,2-a]pyrimidine derivatives have been developed as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[16]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro activity of selected aminophenylpyrimidine compounds against various cancer cell lines and protein kinases. This data highlights the structure-activity relationships and the potency of these derivatives.

| Compound | Target Cell Line/Kinase | Assay Type | IC50/EC50 (µM) | Reference |

| Compound 4 | BRD4 | Enzymatic Assay | 0.029 | [12] |

| PLK1 | Enzymatic Assay | 0.094 | [12] | |

| MDA-MB-231 (Breast Cancer) | MTT Assay | - | [12] | |

| Compound 7 | BRD4 | Enzymatic Assay | 0.042 | [12] |

| PLK1 | Enzymatic Assay | 0.02 | [12] | |

| MDA-MB-231 (Breast Cancer) | MTT Assay | - | [12] | |

| Analog 3 | AIMP2-DX2 | Luciferase Assay | 3.58 | [17] |

| H460 (Lung Cancer) | Growth Inhibition | 0.60 | [17] | |

| Compound 2a | Various Tumor Cell Lines | Cell Viability | 4 - 8 | [4] |

| Compound 10f | FGFR4 | Enzymatic Assay | - | [13] |

| FGFR4-dependent HCC cells | Proliferation Assay | - | [13] | |

| Compound 10 | c-Src | Kinase Assay | 60.4 | [11] |

| Btk | Kinase Assay | 90.5 | [11] | |

| Lck | Kinase Assay | 110 | [11] | |

| Redoxal | Dihydroorotate Dehydrogenase | Enzyme Inhibition (Ki) | 0.33 | [18] |

| MOLT-4 (Leukemia) | Growth Inhibition | 0.7 | [18] | |

| BNID | Dihydroorotate Dehydrogenase | Enzyme Inhibition (Ki) | 0.53 | [18] |

| MOLT-4 (Leukemia) | Growth Inhibition | 3.5 | [18] | |

| Compound 24s | DPP4 | Enzyme Inhibition | - | [16] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in the literature on aminophenylpyrimidine compounds.

Synthesis of N-Benzyl Aminophenylpyrimidine Derivatives (General Procedure)

This protocol is adapted from the synthesis of N-benzyl derivatives of aminophenylpyrimidines.[4]

-

Preparation of the Intermediate: To a solution of the parent aminophenylpyrimidine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) or cesium carbonate as a base.

-

Alkylation: Add the appropriate benzyl bromide (e.g., p-fluorobenzyl bromide) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a generalized procedure based on descriptions of MTT assays used to evaluate the cytotoxic effects of novel compounds.[12]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (aminophenylpyrimidine derivatives) and a vehicle control for a specified period (e.g., 48 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (HTRF Assay)

This is a general protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for screening kinase inhibitors.[1]

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the specific protein kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.

-

Inhibitor Addition: Add various concentrations of the aminophenylpyrimidine compounds to the wells.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add detection reagents, typically a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate.

-

Signal Measurement: After another incubation period, measure the HTRF signal (ratio of emission at 665 nm to 620 nm) using a compatible plate reader.

-

Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by aminophenylpyrimidine compounds.

Caption: EGFR signaling pathway and its inhibition by aminophenylpyrimidine compounds.

Caption: Dual inhibition of PLK1 and BRD4 by aminopyrimidine compounds leading to apoptosis.

Conclusion and Future Directions

Aminophenylpyrimidine compounds have firmly established their importance in modern drug discovery, particularly in the field of oncology. Their synthetic tractability and ability to target a wide range of biologically relevant molecules, especially protein kinases, ensure their continued prominence. Future research will likely focus on several key areas:

-

Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing next-generation compounds that can overcome acquired resistance mechanisms to existing therapies.[10]

-

Exploring New Targets: Expanding the scope of aminophenylpyrimidine derivatives to novel biological targets beyond protein kinases.

-

Combination Therapies: Investigating the synergistic effects of aminophenylpyrimidine-based drugs in combination with other therapeutic agents.

The versatility of the aminophenylpyrimidine scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and more effective therapies for a wide range of diseases in the years to come.

References

- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solved Problem 6. (10 points) During the development of | Chegg.com [chegg.com]

- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. research.unipd.it [research.unipd.it]

- 10. researchgate.net [researchgate.net]

- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 15. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(4-Aminophenyl)pyrimidin-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of the heterocyclic compound 2-(4-Aminophenyl)pyrimidin-5-amine. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document focuses on the predicted spectroscopic characteristics based on the analysis of its constituent aromatic and heterocyclic moieties. The guide includes expected data ranges for various spectroscopic techniques, detailed general experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound and its analogs.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These predictions are derived from established principles of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy for aminophenyl and aminopyrimidine structures.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on Pyrimidine C4, C6 | ~8.0 - 8.5 | s | - |

| H on Phenyl C2', C6' | ~7.5 - 7.8 | d | ~8.0 |

| H on Phenyl C3', C5' | ~6.6 - 6.9 | d | ~8.0 |

| NH₂ on Pyrimidine C5 | ~5.0 - 6.0 | br s | - |

| NH₂ on Phenyl C4' | ~5.0 - 5.5 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C2 | ~160 - 165 |

| Pyrimidine C4, C6 | ~155 - 160 |

| Pyrimidine C5 | ~110 - 115 |

| Phenyl C1' | ~125 - 130 |

| Phenyl C2', C6' | ~128 - 132 |

| Phenyl C3', C5' | ~113 - 117 |

| Phenyl C4' | ~148 - 152 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Aromatic Amine) | 3300 - 3500 | Medium-Strong |

| N-H Stretch (Pyrimidine Amine) | 3100 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Pyrimidine Ring) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic Ring) | 1580 - 1620 | Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 186.09 | Molecular Ion |

| [M+H]⁺ | 187.10 | Protonated Molecular Ion (ESI/CI) |

Table 5: Predicted UV-Vis Spectroscopy Data

| Transition | Predicted λ_max (nm) | Solvent |

| π → π | ~280 - 320 | Ethanol or Methanol |

| n → π | ~340 - 380 | Ethanol or Methanol |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50 ppm).

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: TMS at 0.00 ppm or solvent peak (DMSO-d₆ at 39.52 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI) (e.g., Agilent 6460 Triple Quadrupole LC/MS, Waters Xevo G2-XS QTof).

-

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

-

Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

-

-

Data Acquisition (EI):

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments.

-

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max. A typical starting concentration is around 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600).

-

Data Acquisition:

-

Wavelength Range: Scan from 200 to 800 nm.

-

Blank: Use a cuvette filled with the pure solvent as a blank to zero the instrument.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

Probing Molecular Structure with Spectroscopy

This diagram illustrates how different spectroscopic techniques provide information about specific parts of the this compound molecule.

The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1][2] Its inherent ability to engage in diverse biological interactions has propelled the development of numerous pyrimidine-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[3][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrimidine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid researchers in the ongoing quest for novel therapeutics.

Key Therapeutic Targets in Oncology

Pyrimidine derivatives have emerged as a particularly fruitful class of compounds in oncology, targeting various key players in cancer cell proliferation, survival, and metastasis.[6][7]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine-based scaffolds have proven to be highly effective in targeting the ATP-binding site of various kinases.[8]

EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth.[9][10] Pyrimidine derivatives have been successfully developed as potent EGFR inhibitors.[11][12][13] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline (a fused pyrimidine) core.[9]

Quantitative Data: EGFR Inhibition by Pyrimidine Derivatives

| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |

| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | 8.29 ± 0.04 nM | - | [14] |

| HepG2 | 3.56 µM | HepG2 | [14] | ||

| A549 | 5.85 µM | A549 | [14] | ||

| MCF-7 | 7.68 µM | MCF-7 | [14] | ||

| Pyrrolopyrimidine | Compound 46 | EGFR | 3.76 nM | - | [3] |

| Pyrrolopyrimidine | Compound 48 | EGFR | 3.63 nM | - | [3] |

| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 0.034 µM | - | [4] |

| Thiapyran-pyrimidine | Compound 13a | EGFRT790M/L858R | - | H1975 | [13] |

Signaling Pathway: EGFR

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Pyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity and thereby inhibiting these downstream signals.

CDKs are a family of protein kinases that control the progression of the cell cycle.[15] Their aberrant activity is a common feature of cancer cells. Pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2, CDK4/6, and CDK9.[16][17][18][19]

Quantitative Data: CDK Inhibition by Pyrimidine Derivatives

| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |

| Pyrido[2,3-d]pyrimidine | Palbociclib | CDK4/6 | - | - | [17] |

| 2,4-disubstituted pyrimidine | - | CDK9 | - | PANC-1 (low as 0.08 µM) | [16] |

| Pyridopyrimidine | Compound 5 | CDK4/cyclin D1 | - | HeLa (9.27 µM) | [20] |

| MCF-7 (7.69 µM) | [20] | ||||

| HepG-2 (5.91 µM) | [20] | ||||

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | - | CDK9 | >80% inhibition at 50 nM | - | [18] |

Signaling Pathway: CDK-Mediated Cell Cycle Progression

The cell cycle is tightly regulated by the sequential activation and inactivation of CDK-cyclin complexes. For instance, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for the G1 to S phase transition. Pyrimidine-based CDK inhibitors block the activity of these complexes, inducing cell cycle arrest and apoptosis.

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis. Pyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases.[6][21][22][23][24]

Quantitative Data: Aurora Kinase Inhibition by Pyrimidine Derivatives

| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |

| N-trisubstituted pyrimidine | Compound 38j | Aurora A | 0.0071 µM | U937 | [21] |

| Aurora B | 0.0257 µM | U937 | [21] | ||

| Nitroxide-labelled pyrimidine | Compound 41l | Aurora A | 0.0093 µM | A-549, HeLa, LoVo, HepG2 | [21] |

| Aurora B | 0.0028 µM | A-549, HeLa, LoVo, HepG2 | [21] | ||

| Imidazo[4,5-b]pyridine | Compound 28b | Aurora A | 0.075 µM | HeLa | [24] |

| Aurora B | 4.12 µM | HeLa | [24] | ||

| Pyrimidine-based | Compound 13 | Aurora A | < 200 nM | SCLC cell lines | [6][22] |

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an attractive target for anticancer therapy.[8][20][25] Pyrimidine derivatives, particularly those with a 2,4-diaminopyrimidine core, are well-established DHFR inhibitors.[24]

Quantitative Data: DHFR Inhibition by Pyrimidine Derivatives

| Compound Class | Derivative Example | Target | IC50 | Cell Line | Reference |

| Thieno[2,3-d]pyrimidine | Compound 20 | DHFR | 0.20 µM | - | [26] |

| Pyrido[3,2-d]pyrimidine | Compound 16 | rhDHFR | 0.06 µM | HL-60, HCT116, HeLa | [27] |

| Pyrazolo[3,4-d]pyrimidine | Compound 6i | hDHFR | 2.41 µM | MCF-7, PC-3, OVCAR-3 | [28] |

| 1-Phenylpyrazolo[3,4-d]pyrimidine | Compound 10e | DHFR | < 1 µM | MCF-7 | [8] |

Signaling Pathway: Dihydrofolate Reductase in Nucleotide Synthesis

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted to various cofactors, including N5,N10-methylenetetrahydrofolate, which is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase. Inhibition of DHFR by pyrimidine derivatives depletes the THF pool, thereby halting DNA synthesis.

Peptidyl-prolyl cis-trans isomerase (Pin1) Inhibition

Pin1 is an enzyme that specifically isomerizes pSer/pThr-Pro motifs in proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Overexpression of Pin1 is observed in many human cancers. Pyrimidine derivatives have been identified as potential Pin1 inhibitors.[29][30]

Quantitative Data: Pin1 Inhibition by Pyrimidine Derivatives

| Compound Class | Derivative Example | Target | IC50 | Reference |

| Pyrimidine | Compound 2a | Pin1 | < 3 µM | [29][30] |

| Pyrimidine | Compound 2f | Pin1 | < 3 µM | [29][30] |

| Pyrimidine | Compound 2h | Pin1 | < 3 µM | [29][30] |

| Pyrimidine | Compound 2l | Pin1 | < 3 µM | [29][30] |

| - | VS1 | Pin1 | 6.4 µM | [31] |

| - | VS2 | Pin1 | 29.3 µM | [31] |

Therapeutic Targets in Infectious Diseases

The versatility of the pyrimidine scaffold extends to the development of agents against infectious diseases.

Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][32][33] One of the key targets in this area is bacterial DHFR, which is structurally different from its human counterpart, allowing for selective inhibition.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Derivative Example | Organism | MIC | Reference |

| Chromeno[2,3-d]pyrimidine | - | B. subtilis, E. coli | 12.5 mg/mL | [9] |

| Pyrazolo[1,5-a]pyrimidine | - | Gram-positive & Gram-negative bacteria | 14.72 µg/ml | [9] |

| Pyrazolo[3,4-d]pyrimidine | - | S. aureus | 3.125 mg/mL | [9] |

| Pyrrolopyrimidine | Bromo derivative | S. aureus | 8 mg/L | [12] |

| Pyrimidin-2-ol/thiol/amine | Compound 10 | P. aeruginosa | 0.77 µM/ml | [33] |

Antiviral Activity

Several pyrimidine derivatives have shown potent antiviral activity against a variety of viruses, including influenza virus and coronaviruses.[5][34][35][36] Their mechanisms of action can be diverse, including inhibition of viral enzymes or interference with host cell pathways necessary for viral replication.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

| Compound Class | Derivative Example | Virus | EC50 | Reference |

| 2-amino-4-(omega-hydroxyalkylamino)pyrimidine | - | Influenza A and B | 0.01-0.1 µM | [5] |

| Pyrimido[4,5-d]pyrimidine | - | Human coronavirus | - | [34] |

| Tetrahydrobenzothiazole | Compound 1 | Chikungunya virus (CHIKV) | - | [35] |

| Gemcitabine derivative | 2h | SARS-CoV-2 | 0.46 µM | [36] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Workflow: Kinase Inhibition Assay

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of the target kinase, substrate (e.g., a specific peptide), and ATP in the appropriate kinase assay buffer.

-

-

Assay Procedure (in a 96- or 384-well plate):

-

Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells.

-

Add the kinase solution to each well and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

-

Signal Detection:

-

The method of detection depends on the assay format. Common methods include:

-

Luminescence-based assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is converted to a luminescent signal.

-

Fluorescence-based assays (e.g., LanthaScreen™): Utilize FRET to detect phosphorylation of a fluorescently labeled substrate.

-

-

-

Data Analysis:

-

Subtract the background signal (wells with no enzyme).

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pyrimidine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

Remove the culture medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

-

In Vivo Tumor Xenograft Model (General Methodology)

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a pyrimidine derivative using a tumor xenograft model in immunocompromised mice.[11][37][38][39]

Methodology:

-

Animal Model:

-

Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the pyrimidine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle solution to the control group.

-

-

Efficacy Evaluation:

-

Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Evaluate the toxicity of the compound by monitoring body weight changes and any signs of adverse effects.

-

Conclusion

The pyrimidine scaffold continues to be a highly privileged and versatile motif in the design and discovery of novel therapeutic agents. Its ability to interact with a wide range of biological targets, particularly kinases and enzymes involved in nucleotide biosynthesis, has led to the development of numerous clinically successful drugs and a rich pipeline of promising candidates. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of pyrimidine derivatives in the pursuit of innovative treatments for cancer and infectious diseases. The ongoing investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]